(1S)-1-(5-Bromo-1-benzofuran-2-YL)butan-1-amine
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Overview
Description
(1S)-1-(5-Bromo-1-benzofuran-2-YL)butan-1-amine is a chemical compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This specific compound features a bromine atom attached to the benzofuran ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(5-Bromo-1-benzofuran-2-YL)butan-1-amine typically involves the following steps:
Formation of the Butan-1-amine Side Chain: This can be accomplished through a Grignard reaction or other alkylation methods, where the benzofuran derivative is reacted with a suitable alkyl halide.
Resolution of Enantiomers: The final step involves the resolution of the enantiomers to obtain the (1S)-isomer, which can be achieved using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(5-Bromo-1-benzofuran-2-YL)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove the bromine atom or reduce other functional groups.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium azide (NaN₃), thiourea
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: De-brominated benzofuran derivatives
Substitution: Azido or thiol-substituted benzofuran derivatives
Scientific Research Applications
(1S)-1-(5-Bromo-1-benzofuran-2-YL)butan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S)-1-(5-Bromo-1-benzofuran-2-YL)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzofuran ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(5-Chloro-1-benzofuran-2-YL)butan-1-amine: Similar structure but with a chlorine atom instead of bromine.
(1S)-1-(5-Fluoro-1-benzofuran-2-YL)butan-1-amine: Similar structure but with a fluorine atom instead of bromine.
(1S)-1-(5-Iodo-1-benzofuran-2-YL)butan-1-amine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (1S)-1-(5-Bromo-1-benzofuran-2-YL)butan-1-amine can significantly influence its reactivity and biological activity compared to its halogen-substituted analogs. Bromine’s size and electronegativity can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C12H14BrNO |
---|---|
Molecular Weight |
268.15 g/mol |
IUPAC Name |
(1S)-1-(5-bromo-1-benzofuran-2-yl)butan-1-amine |
InChI |
InChI=1S/C12H14BrNO/c1-2-3-10(14)12-7-8-6-9(13)4-5-11(8)15-12/h4-7,10H,2-3,14H2,1H3/t10-/m0/s1 |
InChI Key |
YVXKNKVFMFXMMX-JTQLQIEISA-N |
Isomeric SMILES |
CCC[C@@H](C1=CC2=C(O1)C=CC(=C2)Br)N |
Canonical SMILES |
CCCC(C1=CC2=C(O1)C=CC(=C2)Br)N |
Origin of Product |
United States |
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